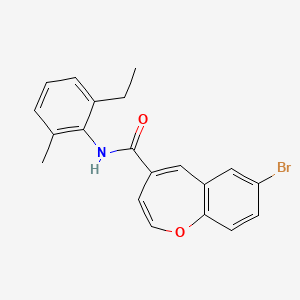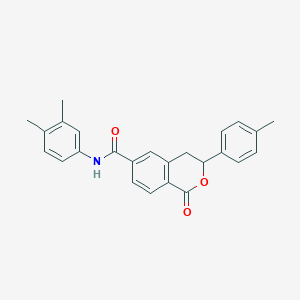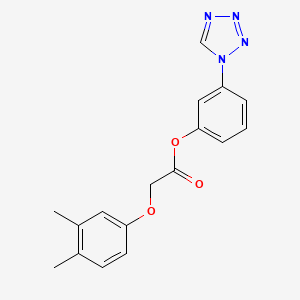![molecular formula C22H17FN2O5S B11335008 methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11335008.png)
methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorinated dibenzo-thiazine moiety, which is linked to a benzoate ester through an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps One common route starts with the preparation of the dibenzo-thiazine core, which is then functionalized with a fluorine atom
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the process is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
Methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated dibenzo-thiazine moiety is believed to play a key role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate specific signaling pathways or enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- (9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Uniqueness
Methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is unique due to its specific ester linkage and the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a distinct candidate for various applications.
Propriétés
Formule moléculaire |
C22H17FN2O5S |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
methyl 4-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17FN2O5S/c1-30-22(27)14-6-9-16(10-7-14)24-21(26)13-25-19-11-8-15(23)12-18(19)17-4-2-3-5-20(17)31(25,28)29/h2-12H,13H2,1H3,(H,24,26) |
Clé InChI |
JLWASPOYUTVPDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11334930.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11334938.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11334940.png)
![3-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11334943.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)
![10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11334950.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334956.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)furan-2-carboxamide](/img/structure/B11334961.png)


![(4-Benzylpiperidin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334989.png)
![5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334997.png)

![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11335002.png)
